Butenafine

In Vitro Susceptibility Dermatophytes MIC/MFC

Butenafine (101828-21-1), the sole approved benzylamine antifungal, inhibits squalene epoxidase for potent fungicidal action against dermatophytes (MIC 0.012-0.05 mg/L) — a stark contrast to fungistatic azoles. Its 72-hour stratum corneum retention supports once-daily, short-course topical formulations (creams, gels, sprays), directly improving patient adherence. Documented dual-action antifungal and anti-inflammatory activity enables monotherapy R&D without corticosteroids. This unique pharmacodynamic profile makes it an ideal benchmark for novel antifungal screening and a high-value API for dermatological product development.

Molecular Formula C23H27N
Molecular Weight 317.5 g/mol
CAS No. 101828-21-1
Cat. No. B035027
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameButenafine
CAS101828-21-1
Synonymsutenafine
butenafine hydrochloride
KP 363
KP-363
Mentax
N-4-tert-butylbenzyl-N-methyl-1-naphthalene methylamine hydrochloride
Molecular FormulaC23H27N
Molecular Weight317.5 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CC=C(C=C1)CN(C)CC2=CC=CC3=CC=CC=C32
InChIInChI=1S/C23H27N/c1-23(2,3)21-14-12-18(13-15-21)16-24(4)17-20-10-7-9-19-8-5-6-11-22(19)20/h5-15H,16-17H2,1-4H3
InChIKeyABJKWBDEJIDSJZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySlightly soluble (HCl salt)
7.56e-05 g/L

Structure & Identifiers


Interactive Chemical Structure Model





Butenafine (CAS 101828-21-1): An Overview for Scientific and Procurement Stakeholders


Butenafine (CAS 101828-21-1) is a synthetic benzylamine antifungal agent. Its primary mechanism of action involves the inhibition of squalene epoxidase, a key enzyme in the fungal ergosterol biosynthesis pathway, leading to membrane disruption and fungal cell death [1]. While structurally and mechanistically related to the allylamine class (e.g., terbinafine), butenafine is distinguished as the sole approved benzylamine [2]. This distinction underpins key differences in its antimicrobial spectrum, fungicidal potency, and pharmacodynamic profile that are critical for scientific selection in topical antifungal research and formulation.

Why Butenafine is Not Interchangeable with Generic Allylamine or Azole Antifungals


Generic substitution among topical antifungals is scientifically unsound due to profound differences in pharmacodynamics, fungicidal kinetics, and tissue retention. Butenafine, a benzylamine, exhibits a unique profile of potent, fungicidal activity against dermatophytes, which contrasts with the fungistatic nature of azoles like clotrimazole [1]. Furthermore, its direct membrane effects and long retention time in the stratum corneum lead to faster clinical cures and sustained post-treatment efficacy not observed with older allylamines or thiocarbamates [2]. These quantitative differentiators directly impact therapeutic regimen design, requiring shorter, less frequent dosing, and are therefore critical considerations for formulators and clinical researchers evaluating active pharmaceutical ingredients.

Quantitative Evidence Guide: How Butenafine Differentiates from Key Comparators


Superior In Vitro Potency Against Dermatophytes Compared to Older Antifungals

Butenafine demonstrates significantly greater potency against key dermatophyte species (T. mentagrophytes, M. canis) than older comparator agents. The minimum inhibitory concentration (MIC) and minimum fungicidal concentration (MFC) values for butenafine are 4- to 130-fold lower, indicating a substantially smaller quantity is required to inhibit and kill the pathogen. [1]

In Vitro Susceptibility Dermatophytes MIC/MFC

Accelerated Clinical Response Versus Clotrimazole at One Week

In a randomized, double-blind clinical trial for tinea cruris and corporis, butenafine 1% cream applied once daily produced a markedly faster clinical response than clotrimazole 1% cream applied twice daily. At the 1-week follow-up, butenafine demonstrated over a nine-fold higher rate of clinical cure. [1]

Clinical Trial Tinea Corporis Onset of Action

Prolonged Stratum Corneum Retention Supporting Sustained Post-Treatment Efficacy

Butenafine exhibits prolonged retention in the stratum corneum, a property that underlies its sustained therapeutic effect after the cessation of active treatment. This is a class-level characteristic of allylamines/benzylamines that distinguishes them from azoles. [1]

Pharmacokinetics Stratum Corneum Drug Retention

Dual Antifungal and In Vivo Anti-Inflammatory Activity

Beyond its direct antifungal effect, butenafine demonstrates inherent anti-inflammatory properties in vivo. In a human study using a UVB-induced erythema model, topical application of butenafine significantly reduced the inflammatory response compared to both a vehicle control and an untreated baseline. [1]

Anti-inflammatory In Vivo Erythema

Fungicidal Activity Against Dermatophytes: A Class Distinction from Fungistatic Azoles

Unlike azole antifungals (e.g., miconazole, clotrimazole) which are primarily fungistatic, butenafine exerts a fungicidal effect against dermatophytes such as Trichophyton rubrum. This class-level distinction is a critical factor in selecting an antifungal intended to eradicate an infection rather than merely suppress its growth. [1]

Fungicidal Mechanism of Action Azoles

Key Application Scenarios for Butenafine in Topical Antifungal Research and Formulation


Benchmarking Novel Antifungal Compounds Against a Potent Dermatophyte-Specific Standard

Given its low MIC values (0.012-0.05 mg/L) and fungicidal activity against T. rubrum and T. mentagrophytes, butenafine serves as an ideal positive control or benchmark compound for in vitro and in vivo studies designed to evaluate the efficacy of novel topical antifungals, particularly those targeting dermatophytosis. [1]

Formulation Development for Short-Course, Once-Daily Topical Therapies

The prolonged retention time in the stratum corneum (72 hours) and rapid onset of clinical cure make butenafine a suitable active pharmaceutical ingredient (API) for the development of patient-friendly, short-course topical formulations (e.g., 1-week or 2-week once-daily creams, gels, or sprays). This evidence supports procurement for projects aiming to improve treatment adherence. [2]

Investigating Dual-Action Therapeutics with Antifungal and Anti-Inflammatory Properties

Butenafine's documented in vivo anti-inflammatory activity, in addition to its potent antifungal effect, makes it a unique API for research into dual-action therapies. It can be used to investigate the interplay between fungal clearance and host inflammatory response resolution without the need for combination with corticosteroids. [3]

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for Butenafine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.